molecular formula C21H26N4O3S B2882060 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 1030105-99-7

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

Cat. No. B2882060
M. Wt: 414.52
InChI Key: ARRDMEXGYYOLRQ-UHFFFAOYSA-N
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Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

In 2006, a series of compounds with the 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl) scaffold were reported . These compounds were screened as HCV polymerase inhibitors . The structure-activity relationships (SAR) of substituents on the quinolinone ring were studied, leading to the discovery of a potent inhibitor with excellent potency in biochemical and cellular assays .


Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring can have many functional groups attached to it, which are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .

Scientific Research Applications

Toxicological Evaluation for Food and Beverage Applications

A study conducted by Arthur et al. (2015) evaluated the toxicological profile of structurally related flavors, highlighting their safety for use in food and beverage applications. The compounds exhibited minimal oxidative metabolism, with rapid elimination and no genotoxic concerns in both in vitro and in vivo assessments. The findings suggest potential applications in enhancing food flavors without adverse health effects (Arthur et al., 2015).

Synthetic Chemistry and Biological Properties

Research by Chern et al. (1991) and Ukrainets et al. (2017) has contributed to the synthetic methodologies of benzothiadiazine derivatives, offering pathways to compounds with potential diuretic and analgesic properties. These studies provide a foundation for developing new pharmaceuticals and understanding the chemical properties of benzothiadiazine-based compounds (Chern et al., 1991); (Ukrainets et al., 2017).

Pharmacological Studies

Investigations into the pharmacological effects of benzothiadiazine derivatives have shown their potential in treating various conditions. For example, Kamal et al. (2011) studied the anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, finding moderate to good inhibitory activity against several cancer cell lines. These findings suggest the therapeutic potential of these compounds in oncology (Kamal et al., 2011).

Pesticidal and Antimicrobial Applications

Research by Khan et al. (1995) on the pesticidal activities of benzodiazepine derivatives indicates their potential use in agricultural applications. Additionally, Dawood et al. (2005) synthesized triazole, oxa(thia)diazole, and thiadiazine derivatives, evaluating their antimicrobial efficacy. These studies highlight the diverse applications of benzothiadiazine derivatives in controlling pests and pathogens (Khan et al., 1995); (Dawood et al., 2005).

properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRDMEXGYYOLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

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